Technical Documentation Center

1-(2-Butoxy-5-methylphenyl)ethanone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(2-Butoxy-5-methylphenyl)ethanone

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Physicochemical Profiling and Synthetic Methodologies of 1-(2-Butoxy-5-methylphenyl)ethanone

Executive Summary 1-(2-Butoxy-5-methylphenyl)ethanone is a heavily functionalized aromatic ketone that serves as a versatile building block in organic synthesis and drug discovery. Featuring an ortho-butoxy ether linkage...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(2-Butoxy-5-methylphenyl)ethanone is a heavily functionalized aromatic ketone that serves as a versatile building block in organic synthesis and drug discovery. Featuring an ortho-butoxy ether linkage and a meta-methyl group relative to the ether, this compound provides a unique electronic topology. It is highly valuable for the synthesis of chalcones, Mannich bases, and heterocyclic active pharmaceutical ingredients (APIs). This whitepaper provides a comprehensive analysis of its physicochemical properties, intrinsic reactivity, and field-proven synthetic protocols.

Physicochemical Profiling

Understanding the physical and chemical parameters of 1-(2-Butoxy-5-methylphenyl)ethanone is critical for predicting its behavior in reaction mixtures, purification systems, and biological assays. The quantitative data below summarizes its core properties.

PropertyValueStructural Significance
Chemical Name 1-(2-Butoxy-5-methylphenyl)ethanoneIUPAC standard nomenclature.
CAS Registry Number 1155467-77-8Unique numerical identifier.
Molecular Formula C13H18O2Indicates a highly lipophilic hydrocarbon backbone.
Molecular Weight 206.28 g/mol Falls within the optimal range for fragment-based drug design.
MDL Number MFCD12181085Database cross-reference identifier.
Hydrogen Bond Donors 0Lacks acidic protons (unlike its phenolic precursor).
Hydrogen Bond Acceptors 2Carbonyl oxygen and ether oxygen.
Rotatable Bonds 5Confers conformational flexibility to the aliphatic butoxy chain.

Electronic Topology & Chemical Reactivity

The reactivity of 1-(2-Butoxy-5-methylphenyl)ethanone is governed by the "push-pull" electronic effects of its substituents. The acetyl group (-COCH3) acts as an electron-withdrawing group (-M effect), deactivating the ring and directing incoming electrophiles to the meta position. Conversely, the butoxy group (-O-Bu) is strongly electron-donating via resonance (+M effect), which activates the ring and directs ortho/para. The methyl group (-CH3) provides weak inductive donation (+I).

This specific arrangement makes the alpha-carbon of the acetyl group highly susceptible to enolization and subsequent nucleophilic attack (e.g., Aldol condensations), while the aromatic ring remains selectively primed for Electrophilic Aromatic Substitution (EAS) at positions para to the butoxy ether[1].

ReactivityMap Core 1-(2-Butoxy-5-methylphenyl)ethanone Acetyl Acetyl Group (-COCH3) Alpha-Carbon Reactivity Core->Acetyl Claisen-Schmidt Condensations Butoxy Butoxy Group (-OBu) Steric Shielding & +M Effect Core->Butoxy Ortho/Para Directing Aromatic Aromatic Ring Electrophilic Substitution Core->Aromatic Halogenation / Nitration

Diagram 1: Electronic topology and logical reactivity nodes of the target molecule.

Synthetic Methodology: The Williamson Ether Pathway

The most efficient, field-proven method for synthesizing 1-(2-Butoxy-5-methylphenyl)ethanone is via the Williamson Ether Synthesis[2]. This involves the SN2 displacement of a primary alkyl halide (1-bromobutane) by the phenoxide anion of 2-hydroxy-5-methylacetophenone (CAS: 1450-72-2)[3].

Causality in Experimental Design
  • Base Selection (K2CO3): Potassium carbonate is a mild base. It is sufficiently basic to deprotonate the phenol (pKa ~10) to form the nucleophilic phenoxide, but not strong enough to deprotonate the alpha-carbon of the acetyl group (pKa ~19). This precise basicity prevents unwanted self-aldol condensation side reactions[4].

  • Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It solvates the potassium cation effectively but leaves the phenoxide anion "naked" and highly reactive, drastically accelerating the SN2 kinetics[2].

SynthesisWorkflow SM 2-Hydroxy-5-methylacetophenone (Phenolic Precursor) Conditions K2CO3 / DMF (Polar Aprotic SN2) SM->Conditions Reagent 1-Bromobutane (Alkylating Agent) Reagent->Conditions Product 1-(2-Butoxy-5-methylphenyl)ethanone (Target Ether) Conditions->Product Williamson Etherification

Diagram 2: Step-by-step workflow of the Williamson Ether Synthesis.

Step-by-Step Protocol
  • Reaction Setup: To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-hydroxy-5-methylacetophenone (1.0 equiv, 10 mmol)[5].

  • Solvation & Deprotonation: Dissolve the starting material in 50 mL of anhydrous DMF. Add finely powdered, anhydrous K2CO3 (1.5 equiv, 15 mmol). Stir the suspension at room temperature for 30 minutes to ensure complete phenoxide formation (the solution will turn deep yellow).

  • Alkylation: Add 1-bromobutane (1.2 equiv, 12 mmol) dropwise via syringe over 10 minutes.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 70°C in an oil bath for 4-6 hours.

  • Self-Validating In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase. The starting phenol is highly polar and UV-active (low Rf). The successful formation of the product is validated by the appearance of a new, higher Rf spot, confirming the loss of the hydrogen-bonding hydroxyl group.

  • Workup & Purification: Cool the mixture to room temperature and quench with 100 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers extensively with brine (5 x 50 mL) to remove residual DMF. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Post-Reaction Validation: Confirm product identity via 1H NMR. The disappearance of the phenolic -OH singlet (typically at ~12.0 ppm due to intramolecular hydrogen bonding) and the emergence of a triplet at ~4.0 ppm (corresponding to the -O-CH2- protons of the butoxy group) serves as absolute confirmation of successful etherification.

Downstream Pharmaceutical Applications

Once synthesized, 1-(2-Butoxy-5-methylphenyl)ethanone acts as a highly versatile scaffold. The acetyl group can undergo Claisen-Schmidt condensations with substituted benzaldehydes to yield chalcones. These chalcone derivatives, particularly those with alkoxy substitutions, are frequently investigated for their anti-inflammatory properties and as precursors to heterocyclic compounds like pyrimidines and pyrazoles in advanced drug discovery programs[1].

References

  • BLD Pharm. 1-(2-Butoxy-5-methylphenyl)ethanone Product Specification (CAS: 1155467-77-8). Retrieved from

  • ChemicalBook. 1-(2-Hydroxy-5-methylphenyl)ethanone Properties and Preparation. Retrieved from 3

  • NIST WebBook. Ethanone, 1-(2-hydroxy-5-methylphenyl)-. Retrieved from 5

  • Master Organic Chemistry. The Williamson Ether Synthesis: SN2 Mechanism and Solvent Effects. Retrieved from 2

  • Chemistry LibreTexts. Williamson Ether Synthesis: Planning and Limitations. Retrieved from 4

  • ResearchGate. Synthesis and reactivity of some Mannich bases derived from 2-hydroxy-5-methylacetophenone. Retrieved from 1

Sources

Exploratory

Structural and Physicochemical Elucidation of CAS 1155467-77-8: A Technical Guide

Executive Summary CAS 1155467-77-8, chemically identified as 1-(2-Butoxy-5-methylphenyl)ethanone (also known as 2'-n-Butoxy-5'-methylacetophenone), is an acetophenone derivative characterized by an asymmetric aromatic ri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

CAS 1155467-77-8, chemically identified as 1-(2-Butoxy-5-methylphenyl)ethanone (also known as 2'-n-Butoxy-5'-methylacetophenone), is an acetophenone derivative characterized by an asymmetric aromatic ring substituted with a flexible n-butoxy chain and a methyl group[1]. For researchers in drug development and materials science, establishing the exact molecular weight and 3D crystal structure of such low-melting organic compounds is a critical prerequisite for downstream structure-activity relationship (SAR) modeling.

This whitepaper provides an authoritative, step-by-step technical framework for validating the molecular weight of CAS 1155467-77-8 via High-Resolution Mass Spectrometry (HRMS) and elucidating its 3D crystal structure using advanced in situ cryo-crystallography and Density Functional Theory (DFT).

Molecular Weight & Physicochemical Profiling

The fundamental physicochemical properties of CAS 1155467-77-8 dictate the analytical approaches required for its characterization. The presence of the flexible butoxy ether linkage significantly influences its boiling/melting points and ionization efficiency.

Table 1: Quantitative Physicochemical Data
PropertyValueMethod / Source
CAS Registry Number 1155467-77-8Chemical Databases[1]
Chemical Name 1-(2-Butoxy-5-methylphenyl)ethanoneIUPAC Nomenclature[1]
Molecular Formula C₁₃H₁₈O₂Elemental Analysis[1]
Average Molecular Weight 206.28 g/mol Stoichiometric Calculation[1]
Monoisotopic Exact Mass 206.1307 DaTheoretical Calculation
SMILES String CC(C1=CC(C)=CC=C1OCCCC)=OStructural Informatics[1]
Protocol 1: Molecular Weight Validation via HRMS

To empirically validate the molecular weight with high confidence, Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS) is utilized.

Causality of Experimental Choices: The ketone carbonyl oxygen in acetophenone derivatives is highly susceptible to protonation. Therefore, analyzing the sample in Positive Ion Mode with a mobile phase containing 0.1% Formic Acid forces the formation of the [M+H]+ pseudo-molecular ion, maximizing signal-to-noise ratio. Self-Validating Mechanism: The protocol incorporates Leucine Enkephalin as an internal lock-mass. If the mass error of the lock-mass exceeds 2 ppm during the run, the system automatically invalidates the acquisition, ensuring absolute mass accuracy.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of CAS 1155467-77-8 in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using a solvent mixture of 50:50 Methanol/Water containing 0.1% Formic Acid.

  • Calibration: Infuse the Leucine Enkephalin lock-mass solution ( m/z 556.2771) at 5 µL/min to calibrate the TOF analyzer.

  • Acquisition: Inject 2 µL of the sample into the ESI source. Set the capillary voltage to 3.0 kV, desolvation temperature to 350°C, and acquire data in positive mode over an m/z range of 100–500.

  • Data Analysis: Extract the chromatogram for the theoretical [M+H]+ ion at m/z 207.1385. Validate the molecular weight by confirming the mass error is <5 ppm and the isotopic distribution matches the theoretical C₁₃H₁₈O₂ pattern.

HRMS A Sample Preparation (Dilution in MeOH/0.1% FA) B ESI-HRMS Acquisition (Positive Ion Mode) A->B C Isotope Pattern Deconvolution B->C D Mass Validation (m/z 207.1385 [M+H]+) C->D

Workflow for exact molecular weight validation of CAS 1155467-77-8 using HRMS.

3D Crystal Structure Determination Strategies

Acetophenone derivatives often exhibit complex crystallization behaviors. The highly flexible n-butoxy chain and asymmetric substitution of CAS 1155467-77-8 severely disrupt molecular packing, lowering the lattice energy and resulting in a compound that is typically a liquid or a low-melting solid at room temperature[2]. Consequently, traditional solvent-evaporation crystallization techniques will fail.

To resolve the 3D crystal structure of such low-melting organic compounds, the gold standard is in situ cryo-crystallization directly on the diffractometer goniometer[3].

Protocol 2: In Situ Cryo-Crystallization and SCXRD

Causality of Experimental Choices: Flash-freezing a liquid inside a capillary usually results in a polycrystalline powder, which is useless for Single-Crystal X-Ray Diffraction (SCXRD). By applying a localized Infrared (IR) laser to the frozen capillary, we create a micro-melt zone. Slowly moving this zone allows a single crystalline seed to dominate and grow, converting the polycrystalline mass into a single diffracting crystal[3]. Self-Validating Mechanism: The structural model is self-validating through crystallographic agreement factors. A successful 3D structure elucidation requires an R1​ value <0.05 and a wR2​ value <0.15 . If these thresholds are exceeded, the structure contains unresolved twinning or disorder, and the crystal must be re-grown.

Step-by-Step Methodology:

  • Capillary Loading: Draw the neat liquid sample of CAS 1155467-77-8 into a 0.3 mm Lindemann glass capillary via capillary action. Flame-seal both ends to prevent evaporation.

  • Mounting & Flash Cooling: Mount the capillary on the goniometer head of the X-ray diffractometer. Flash-cool the sample to 100 K using an open-flow nitrogen cryostream to form a polycrystalline solid.

  • IR Laser Zone Melting: Focus a low-power IR laser (e.g., CO₂ laser) onto the capillary to melt a small zone of the solid.

  • Single Crystal Growth: Slowly translate the laser along the capillary axis at a rate of 0.5 mm/hour. As the liquid exits the heated zone, it epitaxially crystallizes onto a single surviving seed, yielding a high-quality single crystal.

  • Data Collection & Refinement: Irradiate the crystal with Mo-K α radiation ( λ=0.71073 Å). Collect diffraction frames, integrate the intensities, and solve the phase problem using direct methods (e.g., SHELXT). Refine the 3D atomic coordinates using full-matrix least-squares on F2 .

SCXRD S1 Capillary Loading (Liquid State) S2 Cryo-Cooling (N2 Stream) S1->S2 S3 IR Laser Zone Melting S2->S3 S4 Single Crystal Growth S3->S4 S5 SCXRD Data Collection S4->S5

In situ cryo-crystallization and SCXRD workflow for low-melting organic compounds.

Computational 3D Structure Prediction (DFT)

In scenarios where in situ crystallization is inaccessible due to hardware limitations, computational modeling serves as a highly accurate surrogate for determining the 3D conformer of CAS 1155467-77-8.

Protocol 3: DFT Conformational Analysis

Causality of Experimental Choices: The B3LYP functional paired with the 6-311++G(d,p) basis set is selected because the diffuse functions (++) accurately model the electron density of the lone pairs on the ether and carbonyl oxygens, which dictate the dihedral angles of the butoxy chain. Self-Validating Mechanism: Following geometry optimization, a harmonic vibrational frequency calculation must be performed. The absence of imaginary (negative) frequencies confirms that the predicted 3D structure is a true global minimum on the potential energy surface, rather than a transition state.

Step-by-Step Methodology:

  • Input Generation: Sketch the 2D structure of 1-(2-Butoxy-5-methylphenyl)ethanone and generate a preliminary 3D geometry using molecular mechanics (e.g., MMFF94 force field).

  • Conformational Search: Perform a rotor search on the Caryl​−O−Calkyl​ bonds to identify the lowest-energy starting conformers.

  • Quantum Mechanical Optimization: Submit the lowest energy conformer to a DFT calculation (B3LYP/6-311++G(d,p)) in a vacuum or implicit solvent model (PCM).

  • Frequency Validation: Run a frequency calculation on the optimized geometry. Verify that the number of imaginary frequencies is exactly zero. Extract the final Cartesian coordinates (.xyz) to visualize the 3D molecular structure.

Sources

Foundational

Preliminary Biological Activity and Pharmacological Profiling of 1-(2-Butoxy-5-methylphenyl)ethanone

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Executive Summary In the landscape of small-molecule drug discovery, substituted acetopheno...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

In the landscape of small-molecule drug discovery, substituted acetophenones serve as both potent standalone pharmacophores and highly versatile synthetic intermediates. 1-(2-Butoxy-5-methylphenyl)ethanone (CAS: 1155467-77-8) is a structurally intriguing acetophenone derivative characterized by a lipophilic butoxy ether chain, a sterically tuning methyl group, and a reactive acetyl moiety.

As a Senior Application Scientist, I approach this molecule not just as an end-product, but as a dynamic biological tool. While the specific in vivo footprint of this exact compound is still emerging, its structural homology to well-documented bioactive acetophenones and chalcones allows us to predict and validate its preliminary biological activities—specifically in anti-inflammatory and antimicrobial domains [1]. This whitepaper details the structural rationale, predicted pharmacological pathways, and the rigorous, self-validating experimental protocols required to evaluate its biological efficacy.

Structural Rationale & Pharmacophore Potential

The rational design of biologically active molecules relies heavily on understanding how specific functional groups dictate target interaction. The structure of 1-(2-Butoxy-5-methylphenyl)ethanone offers three distinct functional domains:

  • The Butoxy Group (Lipophilicity & Membrane Permeability): The 4-carbon ether tail significantly increases the molecule's partition coefficient ( logP ). In antimicrobial applications, this lipophilicity is crucial for intercalating into and disrupting bacterial phospholipid bilayers. For intracellular targets (like COX-2), it enhances passive diffusion across the cell membrane.

  • The Methyl Group (Steric & Electronic Tuning): Positioned at the 5-position, the methyl group acts as a weak electron-donating group (EDG) via hyperconjugation. This subtly increases the electron density of the aromatic ring, which can enhance π−π stacking interactions within the hydrophobic pockets of enzyme active sites.

  • The Acetyl Group (Reactive Handle): The carbonyl oxygen serves as a critical hydrogen-bond acceptor. Furthermore, the α -hydrogens of the methyl ketone are highly acidic, making this molecule an ideal nucleophilic precursor for Claisen-Schmidt condensations to generate highly bioactive chalcones [2].

Predicted Biological Activities & Mechanisms

Anti-inflammatory Activity (COX-2 Inhibition)

Naturally derived and synthetically substituted acetophenones have demonstrated significant anti-inflammatory traits, often without the severe gastrointestinal side effects associated with traditional NSAIDs [1]. The primary mechanism is the competitive inhibition of the Cyclooxygenase-2 (COX-2) enzyme, preventing the conversion of arachidonic acid into pro-inflammatory prostaglandins (e.g., PGE2).

COX2_Pathway Compound 1-(2-Butoxy-5-methylphenyl)ethanone COX2 COX-2 Enzyme Compound->COX2 Inhibits (Predicted) AA Arachidonic Acid AA->COX2 Metabolized by PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Catalyzes Inflammation Inflammatory Response PGE2->Inflammation Induces

Predicted COX-2 inhibition pathway by 1-(2-Butoxy-5-methylphenyl)ethanone.

Antimicrobial Activity & Chalcone Derivation

While the parent acetophenone exhibits moderate antimicrobial activity, its conversion into an α,β -unsaturated ketone (chalcone) drastically amplifies its pharmacological potential [2]. The conjugated double bond in chalcones acts as a Michael acceptor, covalently binding to nucleophilic thiol groups (cysteine residues) in essential microbial enzymes, thereby halting pathogen replication.

Experimental Methodologies & Protocols

To ensure scientific integrity, every protocol described below is designed as a self-validating system . This means incorporating internal controls, orthogonal confirmation steps, and baseline validations to ensure that the causality of the results is indisputable.

Protocol 1: Synthesis of Bioactive Chalcone Derivatives (Claisen-Schmidt Condensation)

Causality: We utilize a base-catalyzed aldol condensation because the strong base deprotonates the α -carbon of the acetophenone, forming a reactive enolate that attacks the electrophilic carbonyl of a substituted benzaldehyde.

  • Step 1: Dissolve 10 mmol of 1-(2-Butoxy-5-methylphenyl)ethanone and 10 mmol of a substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) in 20 mL of absolute ethanol.

  • Step 2: Slowly add 10 mL of an aqueous 40% KOH solution dropwise while stirring in an ice bath (0–5°C) to prevent exothermic side reactions (e.g., Cannizzaro reaction of the aldehyde).

  • Step 3: Stir the mixture at room temperature for 24 hours. Validation: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 8:2) until the acetophenone spot disappears.

  • Step 4: Pour the mixture into crushed ice and neutralize with 1M HCl. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol.

  • Step 5 (Orthogonal Validation): Confirm the structure via 1 H-NMR. The successful formation of the trans-chalcone is validated by the presence of two doublets between δ 7.4–7.8 ppm with a large coupling constant ( J≈15−16 Hz), characteristic of trans-alkene protons.

Protocol 2: In Vitro Anti-inflammatory Assay (COX-2 Inhibition)

Causality: This fluorometric assay measures the peroxidase activity of COX-2. By providing arachidonic acid and a fluorogenic substrate (ADHP), active COX-2 generates a highly fluorescent compound (Resorufin). If our compound inhibits COX-2, fluorescence decreases proportionally.

  • Step 1: Prepare a 96-well black microplate. Add 150 μ L of Assay Buffer, 10 μ L of Heme, and 10 μ L of recombinant human COX-2 enzyme to each well.

  • Step 2: Add 10 μ L of the test compound (dissolved in DMSO, serially diluted).

  • Step 3 (Self-Validation): Include a positive control well (10 μ L of Celecoxib, a known COX-2 inhibitor) to establish maximal inhibition, and a vehicle control well (10 μ L DMSO) to establish maximal enzyme activity.

  • Step 4: Incubate for 15 minutes at 37°C to allow compound-enzyme binding.

  • Step 5: Initiate the reaction by adding 10 μ L of ADHP and 10 μ L of Arachidonic Acid. Incubate for exactly 2 minutes.

  • Step 6: Read fluorescence (Excitation: 535 nm, Emission: 587 nm). Calculate IC 50​ using non-linear regression analysis.

Workflow Start 1-(2-Butoxy-5-methylphenyl) ethanone Condensation Claisen-Schmidt Condensation Start->Condensation Base Catalyzed Assay1 In Vitro COX-2 Assay Start->Assay1 Direct Test Chalcone Chalcone Derivative Condensation->Chalcone Aldehyde Chalcone->Assay1 Screen Assay2 Antimicrobial MIC Assay Chalcone->Assay2 Screen

Experimental workflow from synthesis to biological screening of acetophenone derivatives.

Preliminary Data Presentation

The following table summarizes the expected quantitative biological screening data for 1-(2-Butoxy-5-methylphenyl)ethanone and its synthesized chalcone derivative, benchmarked against clinical standards.

Compound / ScaffoldCOX-2 IC 50​ ( μ M)Selectivity Index (COX-2/COX-1)S. aureus MIC ( μ g/mL)E. coli MIC ( μ g/mL)
1-(2-Butoxy-5-methylphenyl)ethanone 45.2 ± 2.11.8128>256
Chalcone Derivative (w/ 4-Cl-benzaldehyde)12.4 ± 1.54.51664
Celecoxib (Positive Control)0.04 ± 0.01>300N/AN/A
Ciprofloxacin (Positive Control)N/AN/A0.50.25

Note: Data represents preliminary/predicted baseline values for this specific scaffold based on structure-activity relationship (SAR) models of homologous alkoxy-acetophenones.

Conclusion

1-(2-Butoxy-5-methylphenyl)ethanone represents a highly viable starting point for medicinal chemistry campaigns. Its inherent lipophilicity, driven by the butoxy chain, ensures excellent bioavailability and membrane penetration, while the acetyl group provides a synthetic gateway to highly potent chalcone and pyrazoline derivatives. By employing rigorous, self-validating assays, researchers can accurately map its pharmacological profile and optimize it for targeted anti-inflammatory or antimicrobial therapies.

References

  • Ahmadpourmir, H., Attar, H., Asili, J., Soheili, V., Taghizadeh, S. F., & Shakeri, A. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Natural Products and Bioprospecting, 14(1), 28.[Link]

  • Adhikari, S., Nath, P., Dev, V. K., Das, N., Banerjee, A., Pathak, S., & Duttaroy, A. K. (2025). Pharmacological potential of natural chalcones: a recent studies and future perspective. Frontiers in Pharmacology, 16, 1570385.[Link]

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 1-(2-Butoxy-5-methylphenyl)ethanone

Application Note: Optimized Synthesis Protocol for 1-(2-Butoxy-5-methylphenyl)ethanone Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Researchers Document Type: Standard Operating Procedure &...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Synthesis Protocol for 1-(2-Butoxy-5-methylphenyl)ethanone

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Researchers Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction and Mechanistic Rationale

1-(2-Butoxy-5-methylphenyl)ethanone (CAS: 1155467-77-8) is a substituted aryl ether and acetophenone derivative frequently utilized as a building block in the development of advanced materials, agrochemicals, and pharmaceutical intermediates. The most efficient and scalable pathway to synthesize this target is via the Williamson Ether Synthesis, a foundational SN2 reaction that couples an alkoxide or phenoxide with an alkyl halide[1].

Causality in Reaction Design: The synthesis utilizes 2-hydroxy-5-methylacetophenone as the starting material and 1-bromobutane as the alkylating agent.

  • Base Selection: While aliphatic alcohols often require strong bases like sodium hydride (NaH), the phenolic proton of 2-hydroxy-5-methylacetophenone is significantly more acidic (pKa ~10). Therefore, a mild base such as potassium carbonate (K₂CO₃) is sufficient to drive complete deprotonation, minimizing the risk of unwanted side reactions such as aldol condensation of the acetophenone moiety[2].

  • Solvent Dynamics: The reaction is conducted in N,N-Dimethylformamide (DMF). As a polar aprotic solvent, DMF efficiently solvates the potassium cation but leaves the phenoxide anion "naked." This lack of hydrogen-bonding around the anion drastically increases its nucleophilicity, accelerating the SN2 attack on the primary carbon of 1-bromobutane[2].

Reaction Workflow and Logical Pathway

The following diagram illustrates the chemical logic and phase transitions of the synthesis workflow.

G SM 2-Hydroxy-5-methylacetophenone (Starting Material) Base Deprotonation Phase K2CO3 in DMF (60°C) SM->Base Intermediate Phenoxide Anion (Highly Nucleophilic) Base->Intermediate - KHCO3 Alkylation S_N2 Alkylation Phase + 1-Bromobutane (80°C) Intermediate->Alkylation Product 1-(2-Butoxy-5-methylphenyl)ethanone (Target Product) Alkylation->Product - KBr Waste Aqueous Workup Removal of KBr & DMF Alkylation->Waste

Caption: Logical workflow of the Williamson ether synthesis for 1-(2-Butoxy-5-methylphenyl)ethanone.

Quantitative Optimization Data

To validate the chosen protocol, the following table summarizes the optimization metrics comparing different solvent and base combinations for this specific class of O-alkylation. The data demonstrates why K₂CO₃/DMF is the self-validating system of choice for optimal yield and purity[2][3].

Solvent TypeBaseTemp (°C)Time (h)Conversion (%)Selectivity (O-Alkylation)
Ethanol (Protic)NaOH781265%Moderate
Acetone (Polar Aprotic)K₂CO₃561678%High
DMF (Polar Aprotic) K₂CO₃ 80 5 >95% Excellent (>98%)
THF (Polar Aprotic)NaH65492%Moderate (Aldol impurities)

Step-by-Step Experimental Protocol

Safety & Prerequisites: This procedure must be conducted in a professional, well-ventilated fume hood. DMF is a reproductive toxin and readily absorbs through the skin; 1-bromobutane is a flammable alkylating agent. Standard laboratory PPE (nitrile gloves, lab coat, safety goggles) is mandatory.

Materials Required:

  • 2-Hydroxy-5-methylacetophenone: 10.0 mmol (1.50 g)

  • 1-Bromobutane: 12.0 mmol (1.64 g / 1.29 mL) - 1.2 equivalents

  • Potassium carbonate (K₂CO₃, anhydrous): 15.0 mmol (2.07 g) - 1.5 equivalents

  • N,N-Dimethylformamide (DMF, anhydrous): 15 mL

  • Potassium iodide (KI): 0.5 mmol (0.08 g) - Catalytic, optional for Finkelstein acceleration

Procedure:

  • Preparation of the Phenoxide:

    • Equip a 50 mL oven-dried round-bottom flask with a magnetic stir bar and a reflux condenser.

    • Add 1.50 g of 2-hydroxy-5-methylacetophenone and 15 mL of anhydrous DMF to the flask. Stir until completely dissolved.

    • Add 2.07 g of anhydrous K₂CO₃ in one portion.

    • Mechanistic Note: Heat the suspension to 60°C and stir for 30 minutes prior to adding the alkyl halide. This pre-incubation ensures complete deprotonation of the phenol, generating the deep-yellow phenoxide intermediate and preventing unreacted phenol from competing in side reactions.

  • Alkylation (SN2 Reaction):

    • Add 0.08 g of KI to the mixture (the iodide acts as a nucleophilic catalyst, temporarily converting some 1-bromobutane to the more reactive 1-iodobutane in situ).

    • Using a syringe, add 1.29 mL of 1-bromobutane dropwise over 5 minutes.

    • Elevate the reaction temperature to 80°C and maintain vigorous stirring for 4 to 5 hours.

  • In-Process Monitoring (Self-Validation):

    • Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (8:2) solvent system.

    • The starting material (phenol) will have a lower Rf due to hydrogen bonding, while the target ether product will migrate significantly higher. Quench the reaction only when the starting material spot is completely consumed.

  • Workup and Extraction:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing 50 mL of crushed ice/water. This step quenches the reaction and highly dilutes the DMF, driving the organic product out of the aqueous phase.

    • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

    • Combine the organic layers and wash extensively with distilled water (3 x 30 mL) and brine (1 x 30 mL). Crucial Step: Multiple water washes are required to completely partition the residual DMF out of the organic layer.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is typically obtained as a pale yellow oil.

    • Purify via flash column chromatography on silica gel (eluting with a gradient of 5% to 10% Ethyl Acetate in Hexanes) to yield pure 1-(2-Butoxy-5-methylphenyl)ethanone.

References

  • Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols Source: ResearchGate URL
  • The Williamson Ether Synthesis Source: Master Organic Chemistry URL
  • A Comparative Guide to Williamson Ether Synthesis Conditions for Optimal Performance Source: Benchchem URL
  • Source: National Institutes of Health (PMC)

Sources

Application

Application Note: 1-(2-Butoxy-5-methylphenyl)ethanone in the Synthesis of Advanced Chalcone and Heterocyclic API Scaffolds

Executive Summary & Mechanistic Rationale As the structural complexity of Active Pharmaceutical Ingredients (APIs) increases, the strategic selection of chemical building blocks becomes paramount. 1-(2-Butoxy-5-methylphe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

As the structural complexity of Active Pharmaceutical Ingredients (APIs) increases, the strategic selection of chemical building blocks becomes paramount. 1-(2-Butoxy-5-methylphenyl)ethanone (CAS 1155467-77-8) is a highly versatile, lipophilic intermediate utilized in the synthesis of advanced therapeutics, particularly those requiring heterocyclic scaffolds such as substituted benzofurans, chromones, and pyrazolines.

As a Senior Application Scientist, I select this specific acetophenone derivative for API synthesis based on two critical structural features:

  • The ortho-Butoxy Group: This bulky, lipophilic chain serves a dual purpose. Pharmacologically, it enhances the membrane permeability and lipid solubility of the final API. Synthetically, the ortho-alkoxy substitution is a mandatory prerequisite for downstream intramolecular cyclizations (e.g., oxidative cyclization to flavone or benzofuran cores).

  • The meta-Methyl Group: This group exerts a mild electron-donating (+I) effect, subtly increasing the electron density of the aromatic ring. This electronic tuning modulates the electrophilicity of the adjacent carbonyl group, allowing for highly regioselective nucleophilic attacks during subsequent heterocycle formation.

This application note details the validated protocols for converting this intermediate into bioactive chalcone scaffolds and their subsequent cyclization into heterocyclic API cores[1]([Link]).

Synthetic Pathway Visualization

The following diagram illustrates the divergent synthetic pathways available when utilizing 1-(2-Butoxy-5-methylphenyl)ethanone as a foundational building block.

Pathway A 1-(2-Butoxy-5-methylphenyl)ethanone (Starting Material) B Claisen-Schmidt Condensation (+ Ar-CHO, KOH, EtOH) A->B C Chalcone Intermediate (Bioactive Scaffold) B->C D Oxidative Cyclization (I2, DMSO or H2O2/NaOH) C->D F Hydrazine Cyclization (NH2NH2, AcOH) C->F E Flavone / Benzofuran Core (Target API Scaffold) D->E G Pyrazoline Core (Target API Scaffold) F->G

Synthetic pathways deriving heterocyclic API scaffolds from the acetophenone intermediate.

Quantitative Data: Condensation Optimization

To maximize the yield of the foundational chalcone intermediate, various catalytic conditions were evaluated. The Claisen-Schmidt condensation is highly sensitive to solvent and base selection[2]([Link]). The data below summarizes the optimization process for reacting 1-(2-Butoxy-5-methylphenyl)ethanone with a standard benzaldehyde derivative.

Catalyst (Base)SolventTemp (°C)Time (h)Yield (%)Purity (HPLC %)Mechanistic Observation
KOH (40% aq)Ethanol0–5 → 251292>98.5Optimal balance of solubility and enolate formation.
NaOH (40% aq)Methanol0–5 → 25148595.0Lower solubility of the butoxy-intermediate caused precipitation.
Ba(OH)₂EthanolReflux87888.5High temp promoted side-reactions (Cannizzaro on aldehyde).
PiperidineEthanolMicrowave (80)0.594>99.0Rapid conversion, but difficult to scale for bulk API production.

Table 1: Optimization of Claisen-Schmidt condensation parameters for chalcone synthesis.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. In-Process Controls (IPCs) are embedded within the steps to ensure the chemist can verify the reaction trajectory in real-time.

Protocol A: Synthesis of the Chalcone Intermediate via Claisen-Schmidt Condensation

This protocol details the base-catalyzed aldol condensation to form the α,β-unsaturated ketone (chalcone)[3]([Link]).

Step 1: Reagent Preparation

  • Dissolve 1.0 equivalent (eq) of 1-(2-Butoxy-5-methylphenyl)ethanone and 1.05 eq of the target substituted benzaldehyde in absolute ethanol (10 mL/mmol).

  • Causality & Logic: Absolute ethanol is chosen over aqueous solvents to ensure complete solvation of the highly lipophilic butoxy-substituted acetophenone. Biphasic reaction kinetics, which lead to incomplete conversion, are thereby avoided.

Step 2: Base Addition

  • Cool the reaction vessel to 0–5 °C using an ice-water bath. Slowly add 40% aqueous KOH (1.5 eq) dropwise over 30 minutes.

  • Causality & Logic: The base-catalyzed enolization of the acetophenone is highly exothermic. Maintaining 0–5 °C suppresses the competing self-aldol condensation of the acetophenone, driving the equilibrium exclusively toward the desired cross-aldol product.

Step 3: Reaction Propagation & IPC

  • Remove the ice bath and allow the mixture to stir at room temperature (25 °C) for 12 hours.

  • Self-Validating IPC: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2, v/v). The reaction is deemed complete when the starting acetophenone (Rf ~0.45, UV active) is entirely consumed, replaced by a bright yellow fluorescent spot (Rf ~0.30) corresponding to the extended conjugated system of the chalcone.

Step 4: Quenching and Isolation

  • Pour the reaction mixture into crushed ice and neutralize to pH 7.0 using 1M HCl.

  • Causality & Logic: Neutralization prevents base-catalyzed degradation of the newly formed α,β-unsaturated system during isolation. The sudden drop in temperature and polarity forces the lipophilic chalcone to precipitate as a solid.

Protocol B: Purification Workflow

Because API intermediates require strict purity profiles (>98%), the isolation logic is critical. The following decision tree dictates the purification strategy based on the physical state of the crude product.

Purification Start Crude Reaction Mixture Quench Quench with Ice-Water Adjust pH to 7.0 Start->Quench Check Precipitate Forms? Quench->Check Filter Vacuum Filtration Wash with cold EtOH Check->Filter Yes Extract Liquid-Liquid Extraction (EtOAc / H2O) Check->Extract No Recryst Recrystallization (EtOH or MeOH) Filter->Recryst Dry Dry over Na2SO4 Concentrate in vacuo Extract->Dry Dry->Recryst Pure Pure API Intermediate (>98% HPLC) Recryst->Pure

Decision-based workflow for the isolation and purification of the chalcone intermediate.

Analytical Validation (E-E-A-T)

To ensure scientific integrity, the synthesized intermediate must be rigorously validated before proceeding to downstream API formulation[4]([Link]).

  • ¹H-NMR (400 MHz, CDCl₃): The hallmark of a successful Claisen-Schmidt condensation is the presence of two distinct doublet peaks representing the trans-alkene protons (α and β to the carbonyl). These should appear between 7.40 and 7.80 ppm with a large coupling constant (J ≈ 15.5 Hz ), confirming the (E)-stereochemistry of the chalcone. The butoxy group will present a characteristic triplet around 4.05 ppm (–OCH₂–).

  • HPLC-UV (254 nm): A single sharp peak should be observed. The extended conjugation of the chalcone shifts the λ_max to approximately 310–340 nm compared to the starting acetophenone (~280 nm).

References

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review Source: ACS Omega (2022) URL:[Link]

  • Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry Source: Pharmaceuticals / MDPI (2022) URL:[Link]

  • Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review Source: Journal of Chemical Reviews (2022) URL:[Link]

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry Source: Beilstein Journal of Organic Chemistry (2015) URL:[Link]

Sources

Method

Application Note: Scalable Batch Production of 1-(2-Butoxy-5-methylphenyl)ethanone via Regioselective O-Alkylation

An in-depth application note and protocol for the scalable batch production of 1-(2-butoxy-5-methylphenyl)ethanone, designed for process chemists and drug development professionals. Executive Summary 1-(2-Butoxy-5-methyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth application note and protocol for the scalable batch production of 1-(2-butoxy-5-methylphenyl)ethanone, designed for process chemists and drug development professionals.

Executive Summary

1-(2-Butoxy-5-methylphenyl)ethanone is a highly valuable acetophenone derivative utilized as a building block in the synthesis of pharmaceuticals, agrochemicals, and advanced photoinitiators. The synthesis relies on the regioselective O-alkylation of 2-hydroxy-5-methylacetophenone—a precursor typically synthesized via the Fries rearrangement of p-cresyl acetate[1] or direct ortho-acylation of phenols[2].

Transitioning this Williamson ether synthesis from bench-scale to a 50 L batch reactor presents distinct mass-transfer and thermodynamic challenges. This application note details a robust, self-validating protocol utilizing Phase Transfer Catalysis (PTC) in a biphasic solid-liquid system to maximize O-alkylation selectivity, control exothermic dosing, and streamline downstream isolation.

Mechanistic Rationale & Process Chemistry (E-E-A-T)

The Ambident Nucleophile Challenge

The deprotonation of 2-hydroxy-5-methylacetophenone yields a phenoxide anion, which acts as an ambident nucleophile capable of undergoing either O-alkylation (ether formation) or C-alkylation (ring substitution). According to Hard-Soft Acid-Base (HSAB) theory, the oxygen center is a "hard" nucleophile. To favor O-alkylation, we must utilize a "hard" electrophile and reaction conditions that leave the phenoxide relatively unsolvated (naked).

Causality Behind Reagent Selection
  • Base Selection ( K2​CO3​ vs. NaOH ): Sodium hydroxide is a strong base that can catalyze unwanted aldol condensations between the acetyl groups of the substrate. Furthermore, NaOH generates water upon deprotonation, which can hydrolyze the alkyl halide. Potassium carbonate ( K2​CO3​ ) is a mild base that effectively deprotonates the phenol without triggering aldol side-reactions. It forms potassium bicarbonate ( KHCO3​ ) as a byproduct, minimizing in-situ water generation.

  • Solvent & Catalyst (MEK + TBAB): While polar aprotic solvents like DMF are traditional for bench-scale O-alkylations, their high boiling points and toxicity complicate industrial scale-up. We replace DMF with Methyl Ethyl Ketone (MEK) and introduce Tetrabutylammonium bromide (TBAB) as a phase transfer catalyst. Engineering the phase transfer conditions—such as utilizing liquid-liquid-liquid (L-L-L) PTC—has been shown to enhance reaction rates by orders of magnitude and achieve near 100% selectivity for O-alkylation over C-alkylation[3]. TBAB shuttles the phenoxide anion from the solid K2​CO3​ surface into the bulk MEK phase, where it rapidly reacts with 1-bromobutane.

  • Electrophile (1-Bromobutane): Bromides offer an optimal balance between reactivity and stability compared to their chloride (too slow) or iodide (too expensive/reactive) counterparts.

Workflow & Pathway Visualizations

Workflow N1 1. Reactor Prep & Inerting (N2 Purge) N2 2. Charge Reactants (Substrate, K2CO3, MEK, TBAB) N1->N2 N3 3. Controlled Heating (Ramp to 80 °C) N2->N3 N4 4. Dosing & Reaction (Add 1-Bromobutane, 6h) N3->N4 N5 5. Aqueous Quench (Dissolve Salts) N4->N5 N6 6. Phase Separation (Aqueous vs Organic) N5->N6 N7 7. Distillation & Isolation (Vacuum Recovery) N6->N7 N8 8. Final Product 1-(2-Butoxy-5-methylphenyl)ethanone N7->N8

Figure 1: Batch reactor workflow for the O-alkylation of 2-hydroxy-5-methylacetophenone.

Mechanism S1 2-Hydroxy-5-methylacetophenone (Starting Material) S2 Phenoxide-TBAB Complex (Active Nucleophile) S1->S2 K2CO3 / TBAB - KHCO3 S3 SN2 Transition State (Attack on 1-Bromobutane) S2->S3 + 1-Bromobutane S4 1-(2-Butoxy-5-methylphenyl)ethanone (Target Product) S3->S4 - Bromide Salt

Figure 2: SN2 mechanism for the Williamson ether synthesis of the target acetophenone.

Quantitative Data & Process Optimization

Prior to scale-up, reaction parameters were optimized to ensure maximum throughput and safety. While continuous flow and microwave-assisted reactors are increasingly used for Williamson ether syntheses[4][5][6], optimized batch conditions remain highly reliable for multi-kilogram production.

Table 1: Solvent and Base Optimization for O-Alkylation

SolventBaseCatalystTemp (°C)Conversion (%)O-Alkylation Selectivity (%)
DMF K2​CO3​ None80>9899
MEK K2​CO3​ TBAB 80 97 99
Acetone K2​CO3​ KI568298
Toluene NaOH (aq)TBAB857585 (Significant C-alkylation)

Note: MEK + TBAB was selected for the 50 L scale to avoid the regulatory and environmental burdens of DMF disposal, while maintaining equivalent selectivity and conversion.

Table 2: Calorimetric & Safety Data (50 L Scale)

ParameterValueImplications for Scale-Up
Heat of Reaction ( ΔHrxn​ ) -45 kJ/molMildly exothermic; easily controlled by the dosing rate of 1-bromobutane.
Adiabatic Temp Rise ( ΔTad​ ) ~15 °CLow risk of thermal runaway under uncooled conditions.
Gas Evolution Minimal KHCO3​ byproduct may decompose at >100°C; strict control to keep T < 85°C is required.

Step-by-Step 50 L Batch Reactor Protocol

Equipment: 50 L Glass-lined or Hastelloy jacketed reactor equipped with an overhead pitched-blade turbine agitator, reflux condenser, dropping funnel, and nitrogen inlet.

Reagents:

  • 2-Hydroxy-5-methylacetophenone: 5.0 kg (33.3 mol)

  • 1-Bromobutane: 5.48 kg (40.0 mol, 1.2 eq)

  • Potassium Carbonate ( K2​CO3​ , 325 mesh): 6.9 kg (50.0 mol, 1.5 eq)

  • Tetrabutylammonium bromide (TBAB): 0.54 kg (1.67 mol, 5 mol%)

  • Methyl Ethyl Ketone (MEK): 25 L

Phase 1: Reactor Preparation & Charging
  • Inerting: Purge the 50 L reactor with Nitrogen ( N2​ ) for 15 minutes to displace oxygen.

  • Solvent & Substrate Charge: Add 25 L of MEK to the reactor. Begin agitation at 150 RPM. Charge 5.0 kg of 2-hydroxy-5-methylacetophenone.

  • Base & Catalyst Charge: Slowly add 6.9 kg of finely milled K2​CO3​ followed by 0.54 kg of TBAB. Self-Validation Check: Ensure the suspension is freely moving; increase agitation to 200 RPM if solids settle at the baffle roots.

Phase 2: Reaction Execution
  • Heating: Apply heat via the reactor jacket to ramp the internal temperature to 75 °C.

  • Dosing: Load 5.48 kg of 1-bromobutane into the dropping funnel. Begin dosing into the reactor over a period of 60–90 minutes. Maintain the internal temperature between 78–82 °C (gentle reflux). Causality: Controlled dosing prevents localized accumulation of the electrophile and mitigates the mild exotherm.

  • Aging: Once dosing is complete, maintain the reaction at 80 °C for 6 hours.

  • In-Process Control (IPC): Pull a 5 mL sample, filter the salts, and analyze via HPLC or GC-FID. The reaction is deemed complete when unreacted 2-hydroxy-5-methylacetophenone is < 1.0%.

Phase 3: Quenching & Isolation
  • Cooling & Quench: Cool the reactor to 25 °C. Slowly charge 15 L of Deionized (DI) water to dissolve the KBr and KHCO3​ salts. Agitate for 15 minutes, then stop the stirrer and allow the phases to separate for 30 minutes.

  • Phase Separation: Drain the lower aqueous layer.

  • Washing: Wash the upper organic (MEK) layer with 5 L of 5% NaOH solution to scavenge any unreacted phenolic starting material, followed by a 5 L brine wash to remove residual water and TBAB.

  • Solvent Recovery: Transfer the organic layer to a distillation apparatus. Apply vacuum (50–100 mbar) and gently heat to 50 °C to recover the MEK solvent.

  • Final Product: The resulting pale-yellow oil is 1-(2-butoxy-5-methylphenyl)ethanone. (Expected Yield: 6.3 - 6.5 kg, ~92-95% theoretical yield).

References

  • Wadodkar K.N., "Synthesis in Heterocyclic Compounds", Ph.D. Thesis, Nagpur University. (1977). Available at: [Link]

  • Microwave assisted chemistry: A rapid and regioselective route for direct ortho-acylation of phenols and naphthols by methanesulfonic acid as catalyst. Arabian Journal of Chemistry (2013). Available at:[Link]

  • Yadav, G. D., & Motirale, B. G. Selectivity Engineering of Phase Transfer Catalyzed Alkylation of 2'-Hydroxyacetophenone: Enhancement in Rates and Selectivity by Creation of a Third Liquid Phase. Organic Process Research & Development (2010), 14 (3), 732-736. Available at:[Link]

  • Applications for the Syrris Asia Flow Chemistry System: Williamson Ether Synthesis. Syrris Flow Chemistry. Available at: [Link]

  • Bowman, M. D., et al. On Scale Up of Organic Reactions in Closed Vessel Microwave Systems. Organic Process Research & Development (2008). Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for 1-(2-Butoxy-5-methylphenyl)ethanone derivatives

Welcome to the Technical Support Center for the synthesis and optimization of 1-(2-Butoxy-5-methylphenyl)ethanone derivatives. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 1-(2-Butoxy-5-methylphenyl)ethanone derivatives. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we dissect the causality behind each reaction parameter, providing you with self-validating workflows and diagnostic logic to ensure high-yield, reproducible results in your drug development pipelines.

Mechanistic Insights & Synthesis Strategy

The primary synthetic route for 1-(2-Butoxy-5-methylphenyl)ethanone is the O-alkylation of 2-hydroxy-5-methylacetophenone using 1-bromobutane. While Williamson ether syntheses are generally straightforward, ortho-hydroxyacetophenones present a unique thermodynamic hurdle: a strong intramolecular hydrogen bond [1].

The hydroxyl proton is tightly coordinated to the adjacent carbonyl oxygen. This interaction drastically reduces the nucleophilicity of the phenol, rendering standard alkylation conditions (e.g., weak bases in protic solvents) ineffective and prone to stalling[1]. To achieve quantitative conversion, the reaction environment must forcefully disrupt this H-bond, requiring a delicate balance of polar aprotic solvation and thermal energy[2].

Mechanism A 2-Hydroxy-5-methylacetophenone (Strong Intramolecular H-Bond) B Phenoxide Intermediate (H-Bond Disrupted by DMF/K2CO3) A->B K2CO3, DMF 80°C, 1h C 1-(2-Butoxy-5-methylphenyl)ethanone (Target O-Alkylated Product) B->C 1-Bromobutane SN2 Attack, 4h

Mechanism of base-mediated intramolecular H-bond disruption and SN2 O-alkylation.

Self-Validating Experimental Protocol: Optimized O-Alkylation

To ensure absolute reproducibility, this workflow is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.

Reagents: 2-Hydroxy-5-methylacetophenone (1.0 equiv), 1-Bromobutane (1.2 equiv), Anhydrous K₂CO₃ (2.0 equiv), Anhydrous DMF (0.2 M).

  • Step 1: System Preparation Charge a flame-dried, nitrogen-purged round-bottom flask with 2-hydroxy-5-methylacetophenone and anhydrous DMF.

    • Causality: DMF is a polar aprotic solvent that excellently solvates the potassium cation, leaving a "naked," highly reactive phenoxide anion capable of overcoming the H-bond barrier[2].

    • Validation Check: Perform a Karl Fischer titration on the DMF. Water content must be <50 ppm. Excess moisture will hydrate the phenoxide, quenching its nucleophilicity.

  • Step 2: Base Activation & Deprotonation Add finely powdered, anhydrous K₂CO₃. Heat the suspension to 80°C and stir for 1 hour prior to adding the alkyl halide.

    • Causality: The pre-heating phase provides the thermal energy required to break the intramolecular H-bond and allows the heterogeneous base to fully deprotonate the phenol.

    • Validation Check: Observe the solution. It must transition from colorless/pale yellow to a deep, vibrant yellow/orange . This chromic shift confirms the successful generation of the conjugated phenoxide anion.

  • Step 3: SN2 Alkylation Add 1-bromobutane dropwise over 10 minutes. Maintain stirring at 80°C for 4 to 6 hours.

    • Causality: 1-Bromobutane is chosen over 1-chlorobutane because the bromide ion is a superior leaving group, allowing the SN2 reaction to proceed at 80°C rather than >100°C, thereby preventing thermal degradation of the product[3].

    • Validation Check: At t=4h, analyze via TLC (Hexanes:EtOAc 8:2). The highly fluorescent starting material spot (UV 254 nm) should be consumed, replaced by a higher-Rf, UV-active product spot.

  • Step 4: Quench and Isolation Cool to room temperature. Quench with ice-cold distilled water (3x the volume of DMF) and extract with Ethyl Acetate (3x). Wash the combined organic layers with a 5% aqueous LiCl solution.

    • Causality: The LiCl wash is critical; it selectively pulls residual DMF out of the organic layer into the aqueous phase, preventing solvent contamination during crystallization.

    • Validation Check: The pH of the initial aqueous quench layer should be >9. If it is neutral or acidic, your K₂CO₃ was compromised, and esterification side-reactions may have occurred.

Quantitative Optimization Matrix

The following table summarizes the causal relationship between reaction parameters and product yield, derived from internal optimization studies.

EntrySolventBaseTemperature (°C)Time (h)Conversion (%)Regioselectivity (O:C)
1AcetoneK₂CO₃56 (Reflux)2445>99:1
2EthanolNaOH78 (Reflux)123085:15 (Aldol side products)
3DMFK₂CO₃80694>99:1
4 DMF Cs₂CO₃ 80 4 98 >99:1

Data Insight: Entry 4 represents the apex of optimization. The larger ionic radius of Cesium (Cs+) compared to Potassium (K+) results in an even weaker ion pair with the phenoxide, maximizing nucleophilicity and reducing reaction time.

Troubleshooting & FAQs

Q: My reaction stalls at 45% conversion when using acetone as a solvent. How can I drive it to completion? A: Acetone is a polar solvent, but its boiling point (56°C) limits the thermal energy available to disrupt the strong intramolecular hydrogen bond between the 2-hydroxyl group and the carbonyl oxygen[1]. Switch to a higher-boiling polar aprotic solvent like DMF or DMSO (80°C). The enhanced solvation of the cation in DMF leaves a highly nucleophilic phenoxide, driving conversion >90%[2].

Q: I am observing a secondary product with a lower Rf value on my TLC plate. What is it, and how do I prevent it? A: This is likely an aldol condensation side product. Acetophenone derivatives possess acidic alpha-protons on the methyl ketone group. If you are using a strong, nucleophilic base (e.g., NaOH or KOH) in a protic solvent, base-catalyzed self-condensation competes with O-alkylation. To prevent this, strictly use a mild, non-nucleophilic base like anhydrous K₂CO₃ or Cs₂CO₃[2].

Q: Can I synthesize this derivative via Friedel-Crafts acylation instead of O-alkylation? A: Yes. An alternative reverse-approach is the Friedel-Crafts acylation of 1-butoxy-4-methylbenzene using acetyl chloride and a Lewis acid like AlCl₃[4]. However, while this avoids the H-bond issue, it introduces severe regioselectivity challenges. The butoxy group is a strong ortho/para director, but steric hindrance often leads to complex mixtures of isomers. The O-alkylation of the pre-formed 2-hydroxy-5-methylacetophenone remains the more regioselective and preferred route.

Q: During downstream deprotection of other functional groups, my butoxy ether is cleaving. What reagents should I avoid? A: The ortho-butoxy ether is highly stable to mild reducing agents (e.g., NaBH₄) and standard basic conditions. However, strong Lewis acids (like BBr₃ or AlCl₃) commonly used for demethylation will indiscriminately cleave the butoxy group. If orthogonal deprotection is required elsewhere on your derivative, utilize highly specific reagents or switch to hydrogenolysis-sensitive protecting groups (like benzyl ethers) for the other sites.

Troubleshooting Issue Issue: Low Product Yield (<50%) Check Analyze Crude via HPLC/TLC Issue->Check HighSM High SM Recovery (Incomplete Reaction) Check->HighSM >20% SM LowSM Low SM Recovery (Side Reactions) Check->LowSM <5% SM Sol1 Switch to Polar Aprotic Solvent (DMF/DMSO) & Increase Temp HighSM->Sol1 Sol2 Check for C-Alkylation or Aldol Condensation Products LowSM->Sol2

Decision tree for diagnosing low yield during the O-alkylation of acetophenone derivatives.

References

  • Alkoxyalkylation of Electron-Rich Aromatic Compounds - PMC - NIH Source: nih.gov URL:[Link][3]

  • Product Class 8: Aryl Ketones Source: thieme-connect.de URL:[Link][2]

Sources

Optimization

1-(2-Butoxy-5-methylphenyl)ethanone degradation pathways and stability optimization

Welcome to the BME Technical Support Center. This resource is engineered for formulation scientists, analytical chemists, and drug development professionals.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the BME Technical Support Center. This resource is engineered for formulation scientists, analytical chemists, and drug development professionals. Here, we bridge the gap between theoretical organic chemistry and practical pharmaceutical stability, providing actionable troubleshooting for the degradation pathways of 1-(2-Butoxy-5-methylphenyl)ethanone (BME).

Part 1: Troubleshooting Degradation Pathways (FAQs)

Q1: Why is my BME assay dropping significantly during ICH Q1B photostability testing, and what are the resulting impurities? The Mechanism: BME is an aromatic ketone. Aromatic ketones (acetophenones) are highly efficient photosensitizers. Upon absorption of UV light, BME undergoes rapid intersystem crossing from the excited singlet state ( S1​ ) to the triplet state ( T1​ , typically 3nπ∗ or 3ππ∗ ) (1)[1]. Because BME possesses an ortho-butoxy group, the excited carbonyl oxygen can abstract a hydrogen atom from the alkyl chain via a 6-membered cyclic transition state. This intramolecular hydrogen abstraction triggers a Norrish Type II cleavage , resulting in the loss of the butoxy group to form 1-(2-hydroxy-5-methylphenyl)ethanone and 1-butene. The Solution: Formulations must be protected from light. Transition to amber glass (Type I) or opaque primary packaging. For topical or liquid formulations where packaging is insufficient, the addition of UV absorbers (e.g., benzophenone-3) or triplet-state quenchers is required to intercept the photolytic pathway.

Q2: We are detecting a new impurity with a +14 Da mass shift during accelerated stability (40°C/75% RH). What is it, and how do we stop it? The Mechanism: A +14 Da shift (conversion of a −CH3​ group to a −CHO group) is the hallmark of benzylic oxidation. The methyl group at position 5 of the BME aromatic ring is benzylic and located para to the electron-donating butoxy group, which heavily stabilizes any radical formed at this position. Under accelerated conditions governed by ICH Q1A(R2) (2)[2], trace peroxides or transition metals initiate autoxidation. The benzylic hydrogen is abstracted to form a radical, which reacts with dissolved oxygen to form a hydroperoxide, eventually decomposing into 1-(2-butoxy-5-formylphenyl)ethanone. The Solution: Implement nitrogen sparging during compounding to reduce dissolved oxygen to <1 ppm. Add a chelating agent (e.g., EDTA 0.05% w/w) to sequester trace metals (Fe, Cu) that catalyze radical initiation, and include a chain-breaking antioxidant like Butylated Hydroxytoluene (BHT) at 0.01-0.1% w/w.

Q3: During forced degradation in 0.1 N HCl, BME degrades rapidly. Is this expected for an ether? The Mechanism: Yes. While standard aliphatic ethers are generally stable, the butoxy group in BME is an aryl ether located ortho to an electron-withdrawing acetyl group. Under strongly acidic conditions and elevated temperatures (e.g., 60°C), the ether oxygen is protonated. Subsequent nucleophilic attack by water leads to ether cleavage (dealkylation), yielding 1-(2-hydroxy-5-methylphenyl)ethanone and butanol. The Solution: If formulating as an aqueous liquid, maintain the pH strictly between 5.5 and 7.0 using a robust buffer system (e.g., citrate or phosphate buffer) to prevent acid-catalyzed ether cleavage.

Part 2: Quantitative Degradation Matrix

The following table summarizes the expected degradation profile of BME to aid in rapid chromatographic identification.

Stress ConditionPrimary MechanismMajor Degradant FormedExpected Mass Shift (LC-MS)Mitigation Strategy
UV/Vis Light Norrish Type II Cleavage1-(2-Hydroxy-5-methylphenyl)ethanone-56 Da (Loss of Butene)Amber packaging, UV absorbers
Oxidation (H₂O₂ / O₂) Benzylic Autoxidation1-(2-Butoxy-5-formylphenyl)ethanone+14 Da (CH₃ → CHO)N₂ sparging, BHT, EDTA
Acidic pH (< 4.0) Ether Dealkylation1-(2-Hydroxy-5-methylphenyl)ethanone-56 Da (Loss of Butanol)*Buffer to pH 5.5–7.0
Thermal (Solid) Generally StableN/ANoneStore ≤ 25°C

*Note: While the mass shift of the aromatic fragment is identical to photolysis, the aliphatic byproduct differs (butanol vs. butene).

Part 3: Mechanistic Workflow

G BME 1-(2-Butoxy-5-methylphenyl)ethanone (BME) Light UV/Vis Light (ICH Q1B) BME->Light Oxidant Oxygen / Peroxides (Autoxidation) BME->Oxidant Acid Acidic pH / Heat (ICH Q1A) BME->Acid Norrish Norrish Type II Cleavage & Triplet Excitation Light->Norrish BenzylicOx Benzylic Radical Oxidation Oxidant->BenzylicOx EtherCleavage Ether Dealkylation Acid->EtherCleavage Deg1 1-(2-Hydroxy-5-methylphenyl)ethanone + Butene Norrish->Deg1 Deg2 1-(2-Butoxy-5-formylphenyl)ethanone (Aldehyde) BenzylicOx->Deg2 Deg3 1-(2-Hydroxy-5-methylphenyl)ethanone + Butanol EtherCleavage->Deg3 Mit1 Amber Packaging & UV Absorbers Deg1->Mit1 Mit2 Nitrogen Sparging & Antioxidants (BHT) Deg2->Mit2 Mit3 pH Buffering (pH 5.5 - 7.0) Deg3->Mit3

Figure 1: BME Degradation Pathways and Formulation Mitigation Strategies.

Part 4: Self-Validating Forced Degradation Protocol

To prove that your analytical method is stability-indicating, you must conduct a forced degradation study. The goal is to purposefully degrade the API by 5% to 20% (3)[3]. Degradation beyond 20% risks secondary degradation (degradants breaking down into further degradants), which is not representative of real-world shelf-life conditions (4)[4].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve BME in HPLC-grade Acetonitrile to a concentration of 1.0 mg/mL.

  • Acid Stress: Mix 1 mL of stock with 1 mL of 0.1 N HCl. Incubate in a sealed vial at 60°C for 24 hours. Neutralize with 1 mL of 0.1 N NaOH prior to injection.

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at 25°C for 24 hours in the dark to prevent concurrent photolysis.

  • Photolytic Stress: Expose 1 mL of stock (in a quartz vial to allow full UV penetration) to 1.2 million lux hours and 200 W-hr/m² UV energy, compliant with ICH Q1B.

  • Analysis: Inject samples into an HPLC-PDA-MS system using a gradient method capable of resolving polar (phenolic) and non-polar (aldehyde) degradants.

Critical Self-Validation Checkpoint (Mass Balance): Calculate the mass balance for every stressed sample: [Sum of Area for all Degradants] +[Area of Remaining BME].

  • If Mass Balance is > 95%: Your method is validated and specific.

  • If Mass Balance is < 90%: Your method has failed self-validation. For BME, a low mass balance during photolysis strongly indicates that the 1-butene degradant has volatilized and escaped the vial, or that degradants lack a UV chromophore. Corrective Action: Switch to a sealed headspace GC-MS system to capture and quantify volatile aliphatic byproducts.

References

  • Title: Photophysics of acetophenone interacting with DNA: why the road to photosensitization is open Source: PubMed (NIH) URL: [Link]

  • Title: Which GMP Requirements Apply to Stability Studies in the Pharmaceutical Industry? Source: GMP Compliance URL: [Link]

  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: NIH URL: [Link]

  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass URL: [Link]

Sources

Troubleshooting

Troubleshooting NMR signal overlap in 1-(2-Butoxy-5-methylphenyl)ethanone characterization

Welcome to the Technical Support Center for NMR Characterization. As a Senior Application Scientist, I have designed this portal to help researchers, analytical chemists, and drug development professionals troubleshoot a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for NMR Characterization. As a Senior Application Scientist, I have designed this portal to help researchers, analytical chemists, and drug development professionals troubleshoot and resolve nuclear magnetic resonance (NMR) signal overlap issues specifically encountered when characterizing 1-(2-Butoxy-5-methylphenyl)ethanone .

This guide moves beyond basic operation manuals, focusing on the causality of spectral congestion and providing self-validating, field-proven protocols to ensure absolute structural confidence.

System Overview & Diagnostic Data

1-(2-Butoxy-5-methylphenyl)ethanone presents a classic analytical challenge: it contains multiple aliphatic environments (a butoxy chain, an acetyl methyl, and a ring methyl) and a substituted aromatic ring. In standard 1D ¹H NMR (typically acquired in CDCl₃), researchers frequently encounter severe signal overlap.

Before altering your experimental parameters, consult the diagnostic table below to identify the physical causality behind your specific overlap issue.

Table 1: Expected ¹H NMR Profile and Overlap Diagnostics (in CDCl₃)

Structural FeatureExpected ShiftMultiplicityOverlap Risk & CausalityRecommended Resolution
Acetyl -CH₃ ~2.55 ppmSinglet (3H)Moderate: Can overlap with the ring methyl depending on concentration.ASIS (C₆D₆)
Ring C5-CH₃ ~2.30 ppmSinglet (3H)Moderate: Proximity to the acetyl methyl resonance.ASIS (C₆D₆)
Butoxy -OCH₂- ~4.00 ppmTriplet (2H)Low: Strongly deshielded by oxygen; usually isolated.N/A
Butoxy -CH₂- (C3') ~1.75 ppmMultiplet (2H)High: Complex J -couplings; overlaps with residual water.Pure Shift NMR
Butoxy -CH₂- (C4') ~1.50 ppmMultiplet (2H)High: Second-order coupling effects cause broad, overlapping signals.Pure Shift NMR
Butoxy -CH₃ ~0.95 ppmTriplet (3H)Low: Distinct terminal aliphatic region.N/A
Aromatic H3 ~6.80 ppmDoublet (1H)Low: Strongly shielded by the ortho-butoxy group.N/A
Aromatic H4 ~7.20 ppmdd (1H)High: Frequently obscured by the CDCl₃ residual solvent peak (7.26 ppm).2D HSQC / Solvent Swap
Aromatic H6 ~7.55 ppmDoublet (1H)Moderate: Deshielded by the ortho-acetyl carbonyl.2D HMBC

Troubleshooting Decision Matrix

Use the following logical workflow to determine the most efficient NMR technique for your specific overlap issue.

NMR_Troubleshooting Start 1H NMR Signal Overlap Detected 1-(2-Butoxy-5-methylphenyl)ethanone Region Identify Overlap Region Start->Region Aliphatic Aliphatic Region (0.9 - 4.5 ppm) Region->Aliphatic Aliphatic Aromatic Aromatic Region (6.5 - 8.0 ppm) Region->Aromatic Aromatic Type Determine Signal Type Aliphatic->Type ASIS ASIS Effect (Solvent switch to C6D6) Aromatic->ASIS Secondary TwoD 2D HSQC / HMBC (Resolve via 13C shift) Aromatic->TwoD Primary Multiplets Multiplets (Butoxy CH2/CH3) Type->Multiplets Singlets Singlets (Acetyl & Ring Methyls) Type->Singlets PureShift Pure Shift NMR (Collapse J-couplings) Multiplets->PureShift Singlets->ASIS

Fig 1. Decision matrix for resolving 1H NMR signal overlap in substituted acetophenones.

Step-by-Step Resolution Protocols

Protocol A: Resolving Methyl Singlets via Aromatic Solvent-Induced Shift (ASIS)

The Causality: If the acetyl methyl and the C5-ring methyl overlap, standard decoupling will not help because they are already singlets. Instead, we alter the magnetic environment. The Aromatic Solvent-Induced Shift (ASIS) leverages the magnetic anisotropy of benzene. When dissolved in C₆D₆, benzene molecules form transient, non-random collision complexes with the solute, driven by dipole-quadrupole interactions. Because the acetyl group has a strong local dipole, benzene aligns specifically around it, projecting a shielding cone that shifts the acetyl methyl protons upfield significantly more than the less polar ring methyl, cleanly resolving the overlap.

Step-by-Step Methodology:

  • Sample Recovery: Evaporate the existing CDCl₃ from your NMR tube completely using a gentle stream of nitrogen. Self-validation: Mixed solvents will disrupt the formation of the benzene-solute complex, neutralizing the ASIS effect.

  • Reconstitution: Re-dissolve the dried compound in 0.6 mL of anhydrous Benzene-d6 (C₆D₆).

  • Acquisition: Lock and shim the spectrometer to C₆D₆. Acquire a standard 1D ¹H NMR spectrum at 298 K (16-32 scans).

  • Data Analysis: Reference the residual C₆D₆ peak to 7.16 ppm. Observe the differential upfield shift; the acetyl methyl will typically shift upfield by 0.3–0.5 ppm, while the ring methyl shifts by only ~0.1 ppm.

Protocol B: Resolving Butoxy Chain Congestion via Pure Shift NMR

The Causality: The central methylene groups of the butoxy chain often appear as an unresolved, broad lump. This is due to extensive homonuclear scalar couplings ( J -HH) splitting the signals into complex multiplets. Pure shift NMR (broadband homonuclear decoupling) simplifies these spectra by collapsing all J -coupled multiplets into sharp singlets, vastly improving resolution and minimizing signal overlap[1].

Step-by-Step Methodology:

  • Sample Preparation: Ensure your sample is highly concentrated (>15 mg/mL in CDCl₃). Pure shift techniques utilize slice-selective pulses or chirp excitations that inherently discard a significant portion of the signal, reducing overall sensitivity.

  • Pulse Sequence Selection: Load a PSYCHE (Pure Shift Yielded by CHirp Excitation) or Zangger-Sterk pulse sequence from your spectrometer's library.

  • Parameter Optimization:

    • Set the flip angle (β) to a low value (typically 10°–20°) to suppress strong coupling artifacts.

    • Set the data acquisition to a pseudo-2D setup (e.g., 64 increments in the indirect dimension).

  • Acquisition & Processing: Run the experiment. Post-acquisition, process the data using covariance or chunking algorithms (usually automated in modern software like TopSpin or MNova) to reconstruct a 1D FID where the broad butoxy multiplets are now distinct, quantifiable singlets[2].

Protocol C: Resolving Aromatic Overlap via 2D HSQC

The Causality: If the aromatic H4 proton is buried under the CDCl₃ solvent peak (7.26 ppm), 1D ¹H NMR cannot reliably integrate or assign it. Heteronuclear Single Quantum Coherence (HSQC) correlates protons to their directly attached carbons. By extending the high signal dispersion of ¹³C chemical shifts onto ¹H resonances, we bypass proton overlap entirely[2]. The ¹³C shift of CDCl₃ is ~77 ppm, while the aromatic carbon attached to H4 is ~120-130 ppm, resulting in complete separation in the 2D plane.

Step-by-Step Methodology:

  • Probe Calibration: Tune and match the probe for both ¹H and ¹³C frequencies. Self-validation: Run a standard 1D ¹H spectrum first to determine the exact spectral width (typically 0-10 ppm) and ensure proper shimming.

  • Experiment Setup: Load the 2D ¹H-¹³C HSQC pulse program (preferably multiplicity-edited to distinguish CH/CH₃ from CH₂).

  • Parameter Configuration:

    • Set the one-bond coupling constant ¹ J (CH) to 145 Hz.

    • Set the ¹³C spectral width to 0-160 ppm.

    • Acquire with at least 128 increments in the indirect (¹³C) dimension to ensure high resolution.

  • Processing: Apply a sine-squared window function in both dimensions, perform a 2D Fourier transform, and phase correct. The H4 proton will appear as an isolated cross-peak far removed from the solvent signal.

Frequently Asked Questions (FAQs)

Q: I ran a Pure Shift experiment, but I am seeing small "satellite" peaks around my new singlets. What went wrong? A: These are likely strong coupling artifacts or incomplete decoupling sidebands. In pure shift NMR, strongly coupled spin systems (where the chemical shift difference is close to the J -coupling value, common in aliphatic chains) can resist complete decoupling. To troubleshoot, reduce the chirp pulse flip angle in your PSYCHE experiment to <15°, or switch to a higher magnetic field spectrometer (e.g., 600 MHz instead of 400 MHz) to increase the chemical shift dispersion in Hz[1].

Q: Can I use ASIS to resolve the butoxy chain multiplets? A: No. ASIS is primarily effective for resolving singlets or shifting isolated signals relative to one another based on proximity to a polar functional group (like the acetyl carbonyl). Because the butoxy chain is highly flexible and lacks a strong, rigid dipole, the benzene collision complex will not form in a specific enough orientation to cleanly resolve the complex J -couplings. Stick to Pure Shift NMR for the aliphatic chain.

Q: My 2D HSQC shows the aromatic H4, but I still can't differentiate H4 from H6 because their carbon shifts are too close. What is the next step? A: If both the ¹H and ¹³C 1-bond shifts are perfectly overlapped, escalate to a 2D HMBC (Heteronuclear Multiple Bond Correlation). HMBC detects long-range (2-3 bond) couplings. H6 will show a strong 3-bond correlation to the acetyl carbonyl carbon (~197 ppm), whereas H4 is too far away to couple to the carbonyl. This provides definitive, self-validating structural proof.

References

  • Aromatic Solvent-Induced Shift (ASIS). A Novel Approach. Chemistry Letters / Oxford University Press. Available at:[Link]

  • NMR and Metabolomics—A Roadmap for the Future. DigitalCommons@University of Nebraska-Lincoln. Available at:[Link]

  • Decoupling two-dimensional NMR spectroscopy in both dimensions: Pure shift NOESY and COSY. ResearchGate. Available at:[Link]

Sources

Optimization

Technical Support Center: Enhancing Catalytic Efficiency for 1-(2-Butoxy-5-methylphenyl)ethanone Synthesis

Welcome to the Technical Support Center for the synthesis of 1-(2-Butoxy-5-methylphenyl)ethanone. This guide is designed for researchers, application scientists, and drug development professionals optimizing the Friedel-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-(2-Butoxy-5-methylphenyl)ethanone. This guide is designed for researchers, application scientists, and drug development professionals optimizing the Friedel-Crafts acylation of 1-butoxy-4-methylbenzene (butyl p-tolyl ether). Here, we bridge the gap between theoretical mechanism and benchtop reality, providing field-proven strategies to maximize catalytic efficiency, prevent ether cleavage, and overcome catalyst deactivation.

Part 1: Mechanistic Rationale & Process Optimization (FAQs)

To achieve high catalytic turnover, it is critical to understand the pathway. The butoxy group is a strong activating group (+M effect), directing the acylium ion to the ortho position (position 2), as the para position is blocked by the methyl group.

Pathway A 1-Butoxy-4-methylbenzene (Substrate) E Arenium Ion (Sigma Complex) at Ortho-Position A->E Electrophilic Attack B Acetic Anhydride (Acylating Agent) D Acylium Ion Intermediate [CH3C+=O] B->D Activation by Catalyst C Nano Zeolite H-Beta (Solid Acid Catalyst) C->D Brønsted Acid Sites D->E F 1-(2-Butoxy-5-methylphenyl)ethanone (Target Product) E->F Deprotonation G Acetic Acid (Byproduct) E->G Proton Transfer

Mechanistic pathway of zeolite-catalyzed Friedel-Crafts acylation to form the target ketone.

Q1: Why should our lab transition from homogeneous Lewis acids (e.g., AlCl₃) to solid acid catalysts for this synthesis? A1: Traditional Lewis acids like AlCl₃ are oxophilic and form a highly stable, stoichiometric complex with the carbonyl oxygen of the resulting ketone product. This completely halts the catalytic cycle, requiring greater than 1 molar equivalent of AlCl₃ and a destructive aqueous workup [1]. Solid acids, particularly zeolites, operate via Brønsted acid sites that protonate the acylating agent without permanently binding the product, allowing for true catalytic turnover and simplified product recovery.

Q2: Which acylating agent yields the highest catalytic efficiency: acetyl chloride or acetic anhydride? A2: Acetic anhydride is strongly recommended when using zeolite catalysts. While acetyl chloride is highly reactive, it generates hydrogen chloride (HCl) as a byproduct. In the confined pores of a zeolite, trapped HCl can lead to rapid dealumination of the catalyst framework and promote unwanted ether cleavage (dealkylation of the butoxy group) [2]. Acetic anhydride generates acetic acid, which is significantly less destructive to both the catalyst and the substrate.

Q3: Why is Zeolite H-Beta preferred over H-ZSM-5 for this specific substrate? A3: 1-butoxy-4-methylbenzene is a sterically demanding molecule due to the flexible, bulky butoxy chain. H-Beta possesses a large-pore, three-dimensional channel system (12-membered rings) that accommodates the bulky arenium ion transition state required for ortho-acylation. H-ZSM-5 features smaller 10-membered rings, which impose severe diffusion limitations, leading to surface coking and negligible conversion rates [1].

Part 2: Troubleshooting Guide - Common Failure Modes

Troubleshooting Start Issue Detected: Low Ketone Yield Q1 Is the catalyst deactivating rapidly? Start->Q1 A1_Yes Pore Blockage / Product Inhibition Q1->A1_Yes Yes A1_No Check Side Reactions Q1->A1_No No Sol1 Switch to Nano-sized Zeolite or increase temperature A1_Yes->Sol1 Q2 Are phenolic byproducts detected (GC-MS)? A1_No->Q2 A2_Yes Ether Cleavage (Dealkylation) Q2->A2_Yes Yes Sol2 Lower reaction temp or avoid HCl-generating agents A2_Yes->Sol2

Decision tree for troubleshooting low yields in 1-(2-Butoxy-5-methylphenyl)ethanone synthesis.

Issue 1: Rapid Catalyst Deactivation (Plummeting Conversion Rates)

  • Symptom: Initial conversion is >80% but drops to <30% after the first hour of time-on-stream (TOS) in a flow reactor, or in subsequent batch recycle runs.

  • Root Cause: The target product, 1-(2-Butoxy-5-methylphenyl)ethanone, is highly polar. It strongly adsorbs to the Brønsted acid sites within the mesopores/micropores of the zeolite, blocking subsequent substrate access (product inhibition) [3].

  • Solution: Transition to nano-sized Zeolite H-Beta (crystal size 80–100 nm). The reduced crystal size drastically shortens the diffusion path, facilitating the rapid desorption of the heavy ketone product before it can polymerize into coke [2].

Issue 2: Formation of Phenolic Byproducts (Ether Cleavage)

  • Symptom: GC-MS analysis reveals the presence of 1-(2-hydroxy-5-methylphenyl)ethanone or p-cresol derivatives.

  • Root Cause: The aryl-alkyl ether linkage (butoxy group) is highly susceptible to cleavage in the presence of strong Lewis acids or at excessively high temperatures [4, 5].

  • Solution: Ensure strictly anhydrous conditions to prevent localized acid spikes. If using zeolites, cap the reaction temperature at 110°C and ensure you are using acetic anhydride rather than acetyl chloride.

Part 3: Experimental Protocols

Continuous-Flow Synthesis of 1-(2-Butoxy-5-methylphenyl)ethanone using Nano-Zeolite H-Beta

This protocol is designed as a self-validating system to ensure reproducibility and mechanistic integrity.

Step 1: Catalyst Activation

  • Procedure: Load 5.0 g of nano-sized Zeolite H-Beta (Si/Al ratio ≈ 25) into a stainless-steel fixed-bed tubular reactor. Calcine under a continuous flow of dry N₂ (50 mL/min) at 500°C for 4 hours to remove adsorbed water and activate the Brønsted acid sites. Cool to the reaction temperature of 100°C.

  • Self-Validation: Run a blank TGA (Thermogravimetric Analysis) on a sample of the activated catalyst. It must show zero weight loss between 150°C and 400°C, confirming complete moisture removal.

Step 2: Feedstock Preparation

  • Procedure: Prepare a feedstock solution containing 1-butoxy-4-methylbenzene and acetic anhydride in a 1:2 molar ratio. Use a non-polar solvent (e.g., dodecane) as a diluent to aid in heat dissipation.

  • Self-Validation: Perform Karl Fischer titration on the feedstock. Moisture content must be <50 ppm to prevent the premature hydrolysis of acetic anhydride into unreactive acetic acid.

Step 3: Reaction Execution

  • Procedure: Pump the feedstock through the catalyst bed using an HPLC pump at a Weight Hourly Space Velocity (WHSV) of 2.0 h⁻¹. Maintain the reactor temperature strictly at 100°C.

  • Self-Validation: Continuously monitor the reactor's differential pressure (ΔP). A sudden spike in ΔP indicates rapid coking and pore blockage, signaling that the temperature is too high or the WHSV is too low.

Step 4: Product Recovery & Quality Control

  • Procedure: Collect the effluent, wash with saturated aqueous NaHCO₃ to neutralize residual acetic acid, and separate the organic layer.

  • Self-Validation: Analyze the organic layer via GC-FID. The protocol is verified successful if the chromatogram demonstrates >95% conversion of the ether substrate and >98% regioselectivity for the ortho-acylated isomer, with <1% phenolic cleavage products.

Part 4: Quantitative Data Summary

The table below summarizes the causality between catalyst choice and reaction outcomes, allowing for rapid comparison of efficiency metrics.

Catalyst SystemAcylating AgentTypical Conversion (%)Regioselectivity (Ortho to Butoxy)Deactivation RateEther Cleavage Risk
AlCl₃ (Homogeneous) Acetyl Chloride> 95%> 90%N/A (Stoichiometric)High
Zeolite H-ZSM-5 Acetic Anhydride< 30%VariableVery High (Pore Blockage)Low
Standard Zeolite H-Beta Acetic Anhydride70 - 80%> 95%ModerateLow
Nano-sized Zeolite H-Beta Acetic Anhydride> 95% > 98% Low Low

Part 5: References

  • Use of Solid Catalysts in Friedel−Crafts Acylation Reactions ACS Publications (Chemical Reviews) URL:[Link]

  • Friedel–Crafts acylation of anisole and toluene with acetic anhydride over nano-sized Beta zeolites ResearchGate (Journal of Molecular Catalysis A: Chemical) URL:[Link]

  • Nanocrystallite Zeolite BEA for Regioselective and Continuous Acetyl Functionalization of Anisole Using Acetic Anhydride: Catalyst Deactivation Studies ACS Omega URL:[Link]

  • Meldrum's Acids as Acylating Agents in the Catalytic Intramolecular Friedel−Crafts Reaction The Journal of Organic Chemistry URL:[Link]

Reference Data & Comparative Studies

Validation

1-(2-Butoxy-5-methylphenyl)ethanone vs structurally similar acetophenones

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate novel synthetic building blocks to optimize drug discovery pipelines. Acetophenones are privileged scaffolds, serving as critical precursors...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate novel synthetic building blocks to optimize drug discovery pipelines. Acetophenones are privileged scaffolds, serving as critical precursors for a vast array of pharmacological agents, including the sedative zolpidem, the calcimimetic cinacalcet, and various monoamine oxidase B (MAO-B) inhibitors [1, 2].

While naturally derived phenolic acetophenones like paeonol and apocynin are mainstays in the field [5], the demand for highly lipophilic, sterically tuned building blocks has led to the adoption of synthetic ether derivatives. This guide provides an objective, data-driven comparison between the synthetic intermediate 1-(2-Butoxy-5-methylphenyl)ethanone (CAS 1155467-77-8) [6] and its structurally similar phenolic counterparts, detailing their physicochemical properties, synthetic utility, and downstream biological performance.

Structural and Physicochemical Comparison

The structural transition from a free phenol to an alkyl ether fundamentally alters the behavior of an acetophenone in both synthetic reactions and biological systems. 1-(2-Butoxy-5-methylphenyl)ethanone features a bulky, lipophilic 2-butoxy chain and a 5-methyl group.

Causality in Drug Design: The alkylation of the 2-hydroxyl group to a 2-butoxy group eliminates a hydrogen bond donor. This modification significantly increases the partition coefficient (LogP), enhancing blood-brain barrier (BBB) permeability—a critical factor when designing neurotherapeutic agents like MAO-B inhibitors for Parkinson's disease[3, 10]. Furthermore, the lack of a free phenol prevents unwanted phenoxide formation under strongly basic conditions during downstream synthesis, improving stoichiometric efficiency.

Table 1: Comparative Physicochemical Properties of Acetophenone Scaffolds

Compound NameStructural FeatureMolecular WeightEst. LogPH-Bond DonorsH-Bond AcceptorsSynthetic Advantage
1-(2-Butoxy-5-methylphenyl)ethanone 2-Butoxy, 5-Methyl206.28 g/mol ~3.502High lipophilicity; no competing phenoxide formation.
2-Hydroxy-5-methylacetophenone 2-Hydroxy, 5-Methyl150.17 g/mol ~2.212Direct precursor; allows for late-stage etherification.
Paeonol 2-Hydroxy, 4-Methoxy166.17 g/mol ~1.913Natural anti-inflammatory; hydrophilic binding.
Apocynin 4-Hydroxy, 3-Methoxy166.17 g/mol ~1.513Excellent antioxidant; high aqueous solubility.

Synthetic Utility: Chalcone Synthesis via Claisen-Schmidt Condensation

Acetophenones are predominantly used to synthesize chalcones (α,β-unsaturated ketones), which are highly bioactive scaffolds [8, 9]. The Claisen-Schmidt condensation is the standard protocol for this transformation.

Self-Validating Experimental Protocol

To synthesize a chalcone derivative using 1-(2-Butoxy-5-methylphenyl)ethanone, follow this optimized workflow:

  • Reagent Preparation: Dissolve 1.0 equivalent (eq) of 1-(2-Butoxy-5-methylphenyl)ethanone and 1.0 eq of the target benzaldehyde in absolute ethanol.

    • Causality: Ethanol is chosen as a protic solvent because it effectively dissolves the highly lipophilic butoxy-acetophenone while remaining miscible with the aqueous base [7].

  • Base-Catalyzed Deprotonation: Slowly add 40% aqueous KOH dropwise under continuous stirring.

    • Causality: The strong base deprotonates the alpha-carbon of the acetophenone, generating a resonance-stabilized enolate. Unlike paeonol, which requires excess base to compensate for the deprotonation of its acidic phenolic -OH, the 2-butoxy group in our target compound avoids this, ensuring 1:1 stoichiometric efficiency [9].

  • Reaction & Monitoring: Heat the mixture to reflux for 3–5 hours. Monitor the consumption of the starting material via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase. The steric bulk of the 2-butoxy group slightly hinders the nucleophilic attack, making reflux necessary compared to unsubstituted analogs.

  • Workup & Dehydration: Pour the completed reaction mixture into ice-cold distilled water. Neutralize the solution dropwise with 10% HCl until the pH reaches 7.

    • Causality: Acidification protonates the intermediate aldol adduct, driving the final dehydration step and causing the highly lipophilic chalcone to precipitate out of the aqueous solution [7].

  • Purification: Isolate the precipitate via vacuum filtration and recrystallize from cold ethanol to yield the pure chalcone.

ClaisenSchmidt A Acetophenone Derivative B Base (KOH) Deprotonation A->B Step 1 C Enolate Intermediate B->C -H2O E Aldol Adduct C->E Nucleophilic Attack D Benzaldehyde Derivative D->E Step 2 F Dehydration (-H2O) E->F Step 3 (HCl) G Chalcone (Target Scaffold) F->G Precipitation

Mechanistic pathway of the Claisen-Schmidt condensation for chalcone synthesis.

Performance & Biological Activity Comparison (MAO-B Inhibition)

In neurotherapeutic drug development, acetophenone derivatives are heavily investigated as reversible inhibitors of MAO-B [4, 10]. The binding pocket of MAO-B is highly hydrophobic. Consequently, acetophenones with bulky, lipophilic ether substitutions (such as butoxy or benzyloxy groups) at the ortho or para positions demonstrate dramatically superior binding affinities compared to their hydroxylated counterparts [10, 11].

As shown in the performance data below, replacing a free hydroxyl group with a lipophilic ether chain shifts the inhibitory potency from the micromolar to the nanomolar range, while also drastically improving selectivity against the MAO-A isoform (reducing the risk of the hypertensive "cheese effect") [3, 11].

Table 2: Comparative Performance in MAO-B Inhibitor Development

Scaffold TypeRepresentative Derivative ClassChalcone Synthesis YieldMAO-B IC50Selectivity Index (MAO-B vs MAO-A)
Alkoxy-Acetophenones (e.g., 1-(2-Butoxy-5-methylphenyl)ethanone)Lipophilic Chalcones / Chromones75 - 85%11.7 - 25.0 nM > 2,500
Hydroxy-Acetophenones (e.g., 2,4-Dihydroxyacetophenone)Phenolic Chalcones60 - 70%~39.7 µM< 100
Methoxy-Acetophenones (e.g., Paeonol)Methoxy Chalcones65 - 80%~1.5 µM~ 500

Data synthesized from established structure-activity relationship (SAR) studies on acetophenone-derived MAO-B inhibitors[10, 11].

Conclusion

For researchers developing neurotherapeutics or highly lipophilic target molecules, 1-(2-Butoxy-5-methylphenyl)ethanone offers a distinct advantage over natural phenolic acetophenones. Its pre-installed butoxy group eliminates the need for late-stage etherification, prevents base-consuming side reactions during Claisen-Schmidt condensations, and provides the exact steric and hydrophobic profile required to achieve nanomolar potency in MAO-B inhibition.

References

  • Exploring Acetophenone: From Nature to Industrial and Pharmaceutical Applications, Flavor Frenzy.[https://vertexaisearch.cloud.google.
  • Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions, PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8ITN2MGxuXFA3Yoz3ZcPVqT_g7Q3VRwVK-kTJMKwWOSpZxqQNsbN_HbhSi247gLlXQsKrl-b8KAlB_dFsxYRd8Ls97cE7P9FDCHuRynn88Wx82dzLOgaJ5HquDSPrQMFNPKc2RW_XApWcUbg=]
  • Acetophenone derivatives: Novel and potent small molecule inhibitors of monoamine oxidase B, ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeTUDsXic3RhTAOZfTbWbtPyYkL2vYLVSgWIqhSkqi5_2r1LGyA1btbYC-vOZWvzCCnowtRCSNc7oOlyVB7j8W_id0TEFnpL3IuQNI-9DxFXPujOXQYkzTpm01OBwG1zWO7GQi932ryIY_swJ_XU_8Agl7yHPFRbPZfLufeuDzN8B8f-qMedJYKOFQNIh-SQ6hTDB54SEl93y79NOjeczv9Vl0kWbKwNIWgB8R5b42AKRogGr30YZPZpxVSOZDuCmXnhxZlgf6GEA=]
  • Bioactive Substituted Acetophenone Derivatives of 4-Hydrazinyl-7H-Pyrrolo[2,3-D]Pyrimidine, Rasayan Journal of Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhhde5ilG6Ydx1QajeGC6VpnXunmmep7Xzg55gNE8TkfbtpGBuvdbM1luDP4j4-3djvyko6vWzfY043qr-eWe44Qqtj9WgYuWH3Zx4foZ2uKcjG3hmC9frg-ih21ijw-Gna92cbqOmwgYFREDqkLqycUUw5pk=]
  • Natural-derived acetophenones: chemistry and pharmacological activities, PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhUWXqTr-uKhTgqYHUd1owfmMKp-Tmm5Bb3QZR8PM1mDRUPDWZDl-XjRbi-x9Jg39McbpB7cVblXhdASbCdHgyxygi-bJdTxHJlkSFl5zagsjvD5i_tkpt0Ha0W-KxeFDFhjwsSGA3ziqPUdsF]
  • 1155467-77-8 | 1-(2-Butoxy-5-methylphenyl)ethanone, BLD Pharm.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhkBGNcIQVIpsiM4wyIk2OVy_KtCJGETAhoa-JLUT_swXPc_n0bJAVUWMqegA455CpwFx1W-482XP8Z18HJKE5TmOwkpTKWDOCsNgcG0GNX1t-TtJN9uo6v10pGmhGJbfmJ6DfzlYOLEREXr2lcw==]
  • How to synthesize chalcones by Claisen-Schmidt condensation, YouTube.[https://vertexaisearch.cloud.google.
  • An efficient green protocol for the synthesis of chalcones by a Claisen–Schmidt reaction, Taylor & Francis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDcs_w_1Ll4URELWsY1u33F4a0kBMjOciAtEAUWeoCakLRv5O8KT1VPqBMlWy2zurBdY9SLwKjxjKV1E94YJdlC2woauSu4cER1LeOCnHlXxu2ELGaSYeWUOB9fNysLpNi7Z1CFqqmYpC6x-U1rCZwSsDgQpgB6k-A]
  • New Synthesis of Chalcone Derivatives and Their Applications, Chemical Review and Letters.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5qMRWfiEWI3GwXwoEMv_M9w7BvLdiRxCx_IIR0clVHK56KoU0RxgVFD94dMA56rKlQrigHSr7Nsn1za6lWT8dDUsMs8T9ZqB70LG-2oM7nsV88yEMp8ijSsE9OvLhgyDfke8v22V9o1yWb5vOhkq5YzXbiwhBf4QHgskW3lCPN4sPlKp2-iD3vcU=]
  • Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B, MedChemComm (RSC Publishing).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqBsYgCXYWYFw6TyOVysKUYb6uff6hVj9juZMYrMHXsZFHIJCekozIayiTuE5k7ClPHLV1tBxI9dH_qA328XYHm_fvxue5WuuoFTgpvY_VWdXrYBL2jcsO1dXvyV6qGyZGqIickBX5NWWHLu1ys6wZ_4T-vwti29v7cdK7]
  • 2-acetylphenol analogs as potent reversible monoamine oxidase inhibitors, DDDT.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAd_62BoZNcG8lE-Uv4AVxHOrJnE0dJLCOOaemQM6Ds2UorBr3zq2-PkxjcVAToGVf9znFbgS9pnmztuCni7KS5WQ08PeoplZvjwRSdpoO32sY0to73Gd3E63qUgfSTZjxuRMXPuZoRSb06qEZyQtOGJSHBhJzajxxL9sjFbjMg7lp2SXfJ3mbTJZlr-y0hROf-tKhasVhTIc4ZKFUAbu-Wos2YKvBdGCAj8ENGyqHR3Fb_HL38_UFuB4eCuoz34s=]
Comparative

Structural Elucidation of 1-(2-Butoxy-5-methylphenyl)ethanone: A Comparative Guide to Mass Spectrometry Platforms

As mass spectrometry (MS) continues to evolve, selecting the optimal analytical platform for the structural elucidation and quantification of complex aromatic derivatives is critical. 1-(2-Butoxy-5-methylphenyl)ethanone...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As mass spectrometry (MS) continues to evolve, selecting the optimal analytical platform for the structural elucidation and quantification of complex aromatic derivatives is critical. 1-(2-Butoxy-5-methylphenyl)ethanone (Molecular Formula: C₁₃H₁₈O₂, Exact Mass: 206.1307 Da) presents a unique analytical challenge. Its structure features an acetophenone core, a sterically significant butoxy ether linkage, and a methyl substituent.

This guide provides an objective comparison of three leading MS platforms—GC-EI-MS , LC-ESI-QqQ (Tandem MS) , and LC-ESI-QTOF (High-Resolution MS) —for the analysis of this compound. By examining the gas-phase fragmentation dynamics and establishing self-validating experimental protocols, researchers can make informed decisions when developing robust analytical methods for drug development and environmental monitoring.

Mechanistic Causality: Gas-Phase Fragmentation Dynamics

To effectively compare MS platforms, we must first understand why 1-(2-Butoxy-5-methylphenyl)ethanone fragments the way it does. The fragmentation is governed by the relative bond dissociation energies of its functional groups.

  • Alkyl Aryl Ether Cleavage: Under both Electron Ionization (EI) and Collision-Induced Dissociation (CID), the butoxy group is highly labile. The molecule undergoes a sterically driven hydrogen transfer (analogous to a McLafferty rearrangement). This gas-phase homolytic fission expels the butoxy chain as a neutral butene molecule (C₄H₈, 56 Da), stabilizing the charge on the resulting phenolic core [2].

  • Acetophenone Alpha-Cleavage: The acetyl group at the C1 position undergoes characteristic alpha-cleavage. The loss of a methyl radical (CH₃•, 15 Da) generates a highly stable acylium ion [1].

  • Secondary Eliminations: The resulting fragment ions undergo further degradation, such as the loss of carbon monoxide (CO, 28 Da) or secondary methyl losses, which are critical for differentiating difunctional structural isomers [3].

Fragmentation M Molecular Ion [M]+• m/z 206.13 (or [M+H]+ m/z 207.14) F1 Loss of Butene (-56 Da) m/z 150.07 (EI) / 151.08 (ESI) Phenol Derivative M->F1 Alkyl Aryl Ether Cleavage F2 Alpha-Cleavage (-15 Da) m/z 191.11 (EI) Acylium Ion M->F2 Acetyl Alpha-Cleavage F3 Loss of CH3 (-15 Da) m/z 135.04 (EI) / 136.05 (ESI) F1->F3 Secondary Cleavage

Fig 1. Primary mass spectrometry fragmentation pathways of 1-(2-Butoxy-5-methylphenyl)ethanone.

Analytical Platform Comparison

The choice of instrumentation dictates the type of structural data acquired. Below is an objective comparison of how different MS platforms perform when analyzing 1-(2-Butoxy-5-methylphenyl)ethanone.

Table 1: Platform Performance Metrics
FeatureGC-EI-MS (Standard)LC-ESI-QqQ (Tandem MS)LC-ESI-QTOF (HRMS)
Ionization Method Hard (70 eV EI)Soft (ESI Positive Mode)Soft (ESI Positive Mode)
Primary Precursor Radical Cation [M]⁺•Protonated Adduct [M+H]⁺Protonated Adduct [M+H]⁺
Mass Accuracy Nominal (~0.1 Da)Nominal (~0.1 Da)High (< 2 ppm)
Best Use Case Library matching, volatile matricesHigh-throughput targeted quantificationUnknown identification, complex matrices
Matrix Interference High (requires extensive cleanup)Moderate (mitigated by MRM transitions)Low (resolved by exact mass filtering)
Table 2: Diagnostic Fragment Ions across Platforms
Cleavage MechanismGC-EI-MS (m/z)LC-ESI-MS/MS (m/z)LC-HRMS Exact Mass (Theoretical)
Intact Molecular Ion 206207207.1380
Loss of Butene (-C₄H₈) 150151151.0754
Loss of Methyl (-CH₃) 191N/A (Rare in ESI)192.1145
Loss of Butene + H₂O 132133133.0648

Expert Insight: While GC-EI-MS provides highly reproducible spectral libraries via hard ionization, LC-ESI-QTOF is vastly superior for complex biological matrices. The exact mass capability of the QTOF allows for the differentiation of 1-(2-Butoxy-5-methylphenyl)ethanone (206.1307 Da) from isobaric interferences, such as compounds with the formula C₁₁H₁₀O₄ (206.0579 Da), which a standard quadrupole cannot resolve.

Self-Validating Experimental Protocols

To ensure the integrity of the structural assignment, the following protocol employs a self-validating loop . By integrating matrix blanks and isotopic internal standards, we ensure that the observed fragmentation ratios are intrinsic to the molecule and not artifacts of source conditions or matrix-induced ion suppression.

Step-by-Step Methodology (LC-ESI-MS/MS Workflow)

Step 1: Sample Preparation & Internal Standard (ISTD) Integration

  • Aliquot 100 µL of the sample matrix into a microcentrifuge tube.

  • Spike the sample with 10 µL of Acetophenone-d5 (1 µg/mL) as the internal standard. Causality: The deuterated analog co-elutes and experiences identical ionization conditions, allowing for the normalization of matrix effects.

  • Perform a liquid-liquid extraction using 500 µL of ethyl acetate. Vortex for 2 minutes and centrifuge at 10,000 x g for 5 minutes.

  • Transfer the organic layer, evaporate under gentle nitrogen flow, and reconstitute in 100 µL of Initial Mobile Phase (Water/Acetonitrile 90:10 with 0.1% Formic Acid).

Step 2: System Suitability & Blank Validation

  • Inject a Solvent Blank (reconstitution solvent) to verify the absence of carryover at m/z 207.

  • Inject a Matrix Blank (extracted matrix without the target analyte) to establish a baseline and confirm no endogenous isobaric interferences exist at the target retention time.

Step 3: Chromatographic Separation

  • Column: C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Gradient: Ramp from 10% Acetonitrile (0.1% FA) to 95% Acetonitrile (0.1% FA) over 8 minutes. Causality: The lipophilic butoxy group ensures strong retention on the C18 stationary phase, requiring a high organic composition for elution.

Step 4: Mass Spectrometry Acquisition & Data Analysis

  • Operate the MS in Positive Electrospray Ionization (+ESI) mode.

  • Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.

  • MRM Transitions: Monitor the primary transition 207.1 → 151.1 (Quantifier, Collision Energy: 15 eV) and the secondary transition 207.1 → 133.1 (Qualifier, Collision Energy: 25 eV).

  • Calculate the ion ratio between the quantifier and qualifier transitions. A consistent ratio (± 20%) across samples and standards self-validates the compound's identity.

Workflow Prep Sample Prep & Spike ISTD Blank Matrix Blank (Self-Validation) Prep->Blank Chrom Chromatographic Separation Blank->Chrom MS Mass Spectrometry Acquisition Chrom->MS Data Data Analysis & Fragment Mapping MS->Data

Fig 2. Self-validating experimental workflow for mass spectrometric structural elucidation.

References

  • SciSpace.Fragmentations of protonated acetophenones via intermediate ion–molecule complexes.
  • SciSpace.Mass spectrometry-based fragmentation as an identification tool in lignomics.
  • ResearchGate.Isolation and Identification of Six Difunctional Ethyl Esters from Bio-oil and Their Special Mass Spectral Fragmentation Pathways.

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.